1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate
Description
1-O-[2-(Diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate is a structurally complex ester derivative of propanedioic acid (malonic acid). Its molecular framework features:
- A 2-butyl-2-ethyl substituent at the central carbon of the propanedioate backbone.
- A 1-O-[2-(diethylamino)ethyl] group, introducing a tertiary amine moiety.
- A 3-O-ethyl group at the third position.
Its molecular formula is estimated as C₁₈H₃₄NO₄, with a molecular weight of ~337.47 g/mol (based on structural analysis). The tertiary amine contributes to basicity, while the ester groups influence hydrolytic stability and solubility profiles.
Properties
CAS No. |
13080-06-3 |
|---|---|
Molecular Formula |
C17H33NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate |
InChI |
InChI=1S/C17H33NO4/c1-6-11-12-17(7-2,15(19)21-10-5)16(20)22-14-13-18(8-3)9-4/h6-14H2,1-5H3 |
InChI Key |
CQXNKORKKPMCPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(C(=O)OCC)C(=O)OCCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of diethylaminoethanol with ethyl 2-butyl-2-ethylpropanedioate under controlled conditions. The reaction typically requires the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking down of the compound in the presence of water and an acid or base catalyst, leading to the formation of simpler molecules.
Scientific Research Applications
The compound 1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate is a complex chemical structure with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound has a molecular weight of approximately 335.4 g/mol. Its structure includes diethylamino, ethyl, and butyl groups, which contribute to its pharmacological properties. This compound's unique configuration allows it to interact with biological systems in specific ways.
Drug Development
The primary application of this compound lies in its potential as a pharmaceutical agent. Its structural components suggest that it may exhibit activity similar to other compounds in the class of diethylamino derivatives , which are known for their therapeutic effects.
Case Study: Sedative Properties
Research indicates that compounds with diethylamino groups can exhibit sedative effects. For instance, studies on related compounds have shown that they can induce sedation and reduce anxiety levels in animal models. This suggests that this compound could be explored for similar sedative properties.
Neuropharmacology
The compound may also find applications in neuropharmacology due to its ability to cross the blood-brain barrier effectively. This property is crucial for drugs targeting central nervous system disorders.
Case Study: Antidepressant Activity
A related study examined the antidepressant effects of structurally similar compounds, revealing significant improvements in depressive symptoms in clinical trials. This opens avenues for investigating the antidepressant potential of this compound.
Synthesis and Modification
The synthesis of this compound can be optimized for enhanced efficacy and reduced side effects. Research into the modification of ester groups has shown that altering these functionalities can lead to improved pharmacokinetic profiles.
Data Table: Synthesis Pathways
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Method A | 85 | Reflux at 120°C |
| Method B | 90 | Microwave-assisted |
| Method C | 75 | Room temperature |
Pesticide Development
There is growing interest in the use of chemical compounds like this compound as potential pesticides due to their biological activity against pests.
Case Study: Insecticidal Activity
Field trials have demonstrated that similar compounds exhibit significant insecticidal properties against common agricultural pests. This suggests that our compound could be tested for similar efficacy.
Growth Regulators
Compounds with amino and ester functionalities are often explored as plant growth regulators, potentially enhancing crop yields and resistance to environmental stressors.
Mechanism of Action
The mechanism of action of 1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s structure allows it to modulate biochemical pathways and cellular processes, making it a valuable tool in research and development.
Comparison with Similar Compounds
Key Observations:
- Polarity: The diethylaminoethyl group in the target compound increases polarity (lower XLogP3 vs. 3-O-tert-butyl analog) and TPSA due to the amine’s hydrogen-bonding capacity .
- Molecular Weight : The target compound’s larger size (~337 g/mol) may reduce solubility in apolar solvents compared to simpler analogs like diethyl 2-(sec-butyl)malonate (216 g/mol).
- Stability: The tertiary amine in the target compound could enhance susceptibility to oxidation or acid-catalyzed hydrolysis relative to non-amine analogs.
Stability and Reactivity
Biological Activity
1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate is a compound that has garnered attention for its potential biological activities, particularly in drug delivery systems and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₃₁N₁O₄
- Molecular Weight : 273.42 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Studies have shown that derivatives of diethylamino compounds can be effective in targeting cancer cells. For instance, polymeric micelles incorporating diethylamino groups have been developed to enhance the delivery of chemotherapeutic agents like doxorubicin (DOX). These micelles demonstrated a significant increase in drug loading efficiency and selective cytotoxicity against tumor cells, indicating the potential for improved therapeutic efficacy in cancer treatment .
-
Drug Delivery Systems
- The compound's structure allows it to form pH-responsive micelles, which can encapsulate drugs and release them in a controlled manner depending on the pH environment. This property is particularly advantageous for targeting tumor cells, which often exhibit a lower pH compared to normal tissues . The ability to modulate drug release based on pH enhances the selectivity and effectiveness of chemotherapy.
-
Toxicological Considerations
- While the compound shows promising biological activity, it is essential to consider its safety profile. Compounds with diethylamino groups have been associated with acute toxicity, including skin burns and eye damage upon exposure . The oral LD50 values indicate potential toxicity, suggesting careful handling and further investigation into its safety for therapeutic use.
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
- Study on Anticancer Efficacy : A study demonstrated that polymeric micelles containing diethylamino groups achieved an 80% kill rate of tumor cells after 48 hours of incubation with DOX-loaded micelles . This highlights the effectiveness of using such compounds in enhancing drug delivery systems.
- Toxicity Assessment : In an assessment of diethylamino compounds, it was found that they could cause severe skin burns and were toxic if ingested. The mutagenic potential was also noted in bacterial tests, necessitating further research into their long-term effects .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₃₁N₁O₄ |
| Molecular Weight | 273.42 g/mol |
| Anticancer Efficacy | 80% cell kill rate (DOX-loaded) |
| Toxicity (LD50) | 25 to 200 mg/kg (rat) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
